molecular formula C7H6F2O B1397123 3,4-Difluoro-5-methylphenol CAS No. 1806289-63-3

3,4-Difluoro-5-methylphenol

Cat. No. B1397123
M. Wt: 144.12 g/mol
InChI Key: QYARGBOFWYQLIQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylphenol is a chemical compound . It is used in diverse scientific fields due to its unique properties, making it valuable for studying biological processes, synthesizing pharmaceuticals, and developing new materials.


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-5-methylphenol consists of a phenol group with two fluorine atoms and one methyl group attached . The InChI code for this compound is provided in the references .


Physical And Chemical Properties Analysis

3,4-Difluoro-5-methylphenol has a molecular weight of 144.12 . It’s physical form and storage temperature vary depending on the source .

Safety And Hazards

Safety information for 3,4-Difluoro-5-methylphenol indicates that it may cause harm. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

A paper titled “Deciphering the metabolic fates of a green fluorescent protein (GFP)-like fluorophore: Metabolite identification, isoenzyme contribution and species differences” suggests that the metabolic stability of this fluorophore should be improved in future for imaging applications in living systems .

properties

IUPAC Name

3,4-difluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYARGBOFWYQLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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